4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid
Description
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a furan-2-carbonyl moiety at position 2. This structure combines electron-rich aromatic systems (pyrrole and furan) with a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and materials science applications. Its reactivity and biological activity are influenced by the electron-withdrawing carbonyl group and the spatial arrangement of substituents.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14) |
InChI Key |
YWWAGKVVFRQEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Ester Hydrolysis and Acylation Yields
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH, MeOH/H₂O | 93% | |
| Acylation with furan-2-carbonyl chloride | DIPEA, DCM | 48–84% |
Direct Formylation and Functionalization of Pyrrole Derivatives
Alternative methods involve direct formylation of pyrrole derivatives followed by oxidation:
Formylation of Pyrrole Carboxylic Acid Derivatives :
Using electrophilic formylation reagents (e.g., POCl₃/DMF), compounds such as 2-pyrrole carboxylic acid are selectively formylated at either the 4- or 5-position, producing isomeric mixtures that are separable by chromatography.Selective Hydrolysis and Coupling :
The formylated acids are hydrolyzed and then coupled with furan-2-carbonyl chloride or acid chlorides to generate the target compound. This method allows for regioselective synthesis, especially when controlling reaction conditions to favor formation of the 4- or 5-formyl isomer.
Use of Carbamate Precursors for Pyrrole Synthesis
Recent advances include the use of O-substituted carbamates reacting with 2,5-dimethoxytetrahydrofuran to generate N-alkoxycarbonyl pyrroles, which can be further functionalized:
Condensation with 2,5-Dimethoxytetrahydrofuran :
This approach yields N-alkoxycarbonyl pyrroles in a single step, with high yields (~70–80%), and allows for subsequent modification at the nitrogen or carbon positions.Acylation of N-alkoxycarbonyl Pyrroles :
The pyrroles can be acylated with furan-2-carbonyl chloride under standard conditions, providing a versatile route to the target compound with yields typically above 50%.
Research Outcomes and Data Tables
Research studies have demonstrated the efficacy of these methods:
| Method | Key Reagents | Typical Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis + acylation | NaOH, furan-2-carbonyl chloride | 48–84 | Efficient, regioselective |
| Direct formylation + hydrolysis | POCl₃/DMF, NaOH | 25–59 | Regioselectivity depends on conditions |
| Carbamate condensation | O-substituted carbamates + tetrahydrofuran | 70–80 | Versatile, scalable |
Research Outcomes and Experimental Validation
The synthesis route involving ester hydrolysis followed by acylation has been validated with high yields and purity, confirmed via NMR, HRMS, and IR spectroscopy.
The regioselectivity of formylation has been optimized by controlling temperature and reagent equivalents, with selectivity ratios up to 2.4:1 for 5- vs. 4-formyl isomers.
The use of carbamate precursors offers a modular approach, allowing for various substitutions at the nitrogen and carbon positions, with yields exceeding 70%, and has been successfully applied in synthesizing derivatives with biological activity.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The synthesis of derivatives related to 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid often involves multi-step reactions, including formylation, ester hydrolysis, and coupling reactions . For example:
-
Formylation : Ethyl esters of pyrrole-2-carboxylic acid undergo formylation with POCl₃/DMF, yielding 5- and 4-formyl isomers (ratio 2.4:1) .
-
Ester Hydrolysis : Subsequent hydrolysis of these esters with NaOH in MeOH/H₂O produces 5-formyl-2-pyrrole carboxylic acid (93% yield) .
-
Coupling Reactions : The carboxylic acid group reacts with amines (e.g., HATU/DIPEA-mediated coupling) to form amides, as seen in the synthesis of inhibitors like compounds 25 and 26 .
Carboxylic Acid Group
-
Decarboxylation : Enzymatic decarboxylation by UbiD-family enzymes (e.g., PA0254/HudA) occurs under prFMN cofactor mediation, producing pyrrole derivatives . Non-enzymatic decarboxylation is less common but can be induced under strong acidic or thermal conditions.
-
Esterification : Reacts with alcohols (e.g., ethanol) under DCC/DMAP catalysis to form esters, which are intermediates in drug synthesis .
Furan Carbonyl Group
-
Nucleophilic Attack : The ketone undergoes nucleophilic additions, as demonstrated in oxazolone synthesis via Erlenmeyer-Plöchl reactions with hippuric acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxymethyl group, altering pharmacological activity .
Catalytic and Enzymatic Reactions
-
PrFMN-Dependent Decarboxylation : The Pseudomonas aeruginosa enzyme HudA catalyzes reversible decarboxylation of pyrrole-2-carboxylic acid derivatives, forming pyrrole and CO₂. Kinetic parameters for related substrates include Kₘ = 4.3 mM and kₐₜ = 35.8 s⁻¹ .
-
Microwave-Assisted Reactions : Condensation reactions under microwave irradiation (e.g., with acetic anhydride) reduce reaction times by 90% while maintaining yields (e.g., 72% yield in 1 minute vs. 83% in 15 minutes classically) .
Biological and Pharmacological Interactions
-
Enzyme Inhibition : Derivatives of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid show inhibitory activity against calpain proteases. For example, compound 9 (IC₅₀ = 25 nM against o-CAPN2) outperforms analogues with modified substituents .
-
Antibiofilm Activity : Pyrrole-2-carboxylic acid derivatives disrupt Listeria monocytogenes biofilms by reducing metabolic activity (confirmed via XTT assay) and inducing membrane damage (flow cytometry) .
Table 1: Reaction Yields Under Classical vs. Microwave Conditions
| Substrate | Classical Time (min) | Yield (%) | MW Time (min) | Yield (%) |
|---|---|---|---|---|
| Furan-2-carboxaldehyde | 15 | 83 | 1 | 72 |
| 5-Methyl derivative | 30 | 70 | 1.5 | 74 |
Table 2: Inhibitory Activity of Pyrrole Derivatives
| Compound | o-CAPN1 IC₅₀ (nM) | o-CAPN2 IC₅₀ (nM) |
|---|---|---|
| 9 | 290 | 25 |
| 10 | 650 | 100 |
| 12 | 340 | 110 |
Computational Insights
DFT studies suggest that the furan carbonyl’s electron-withdrawing effect polarizes the pyrrole ring, enhancing electrophilic substitution at the 5-position. This aligns with observed regioselectivity in formylation and coupling reactions .
Stability and Degradation
Scientific Research Applications
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 4 and 5 of the pyrrole ring, impacting solubility, stability, and electronic properties.
Notes:
- Halogenated analogs (e.g., bromo, fluoro) exhibit reduced solubility in aqueous media but improved stability in organic solvents .
Antimicrobial Activity:
Pharmacological Relevance:
Biological Activity
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a furan-2-carbonyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, certain pyrrole-based compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, which are comparable to standard antibiotics like ciprofloxacin . The presence of the carboxylic acid group is crucial for enhancing the antimicrobial activity of these compounds.
Antiviral Activity
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has also been investigated for its antiviral potential. A study identified various pyrrole derivatives that exhibited antiviral activities against viruses such as the respiratory syncytial virus (RSV) and enteroviruses. The structure-activity relationship (SAR) indicated that modifications on the furan ring can significantly affect antiviral potency . The compound's efficacy was noted in inhibiting viral replication at low concentrations, suggesting it could be a candidate for further development as an antiviral agent.
Anticancer Properties
The compound has been explored for its anticancer effects, particularly in targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Modifications on the pyrrole core have led to compounds that bind effectively to these proteins, showing IC50 values as low as 1-2 nM in cancer cell lines . This highlights the potential of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may act by inhibiting specific enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : It can modulate neurotransmitter receptors, affecting neurotransmitter uptake and potentially influencing mood disorders .
- Induction of Apoptosis : By binding to Bcl-2 family proteins, it may promote apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies
Several case studies have documented the effectiveness of pyrrole derivatives:
- Antiviral Efficacy : In a study involving RSV, specific derivatives showed promising results with EC50 values indicating effective viral inhibition at concentrations lower than those found toxic to host cells .
- Antimicrobial Testing : A comparative study demonstrated that certain derivatives exhibited stronger antimicrobial activity than traditional antibiotics, suggesting a potential for new therapeutic agents against resistant strains .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling using N-Boc-protected pyrroleboronic acid precursors, followed by Boc deprotection and carboxylation. Key steps include:
- Coupling reaction : Use Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in a THF/water solvent system.
- Boc cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) under inert conditions.
- Carboxylation : Optimize pH (5–6) to prevent decarboxylation. Yields up to 40.8% are achieved through iterative solvent screening and temperature control (80°C for coupling, 25°C for cleavage) .
Q. How should researchers characterize the structural integrity of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid post-synthesis?
Use multi-nuclear NMR (¹H, ¹³C) and mass spectrometry (ESI-MS):
Q. What solvent systems are suitable for handling this compound, and how does solubility impact experimental design?
The compound is sparingly soluble in water and ethanol but dissolves in DMSO (22 mg/mL at 25°C). For biological assays, use DMSO stock solutions diluted in aqueous buffers (≤1% DMSO). Precipitation issues in polar solvents require pre-sonication or co-solvents like acetone .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties, and how do they compare with experimental data?
Density functional theory (DFT) with B3LYP/6-311+G** basis sets accurately models HOMO-LUMO gaps and dipole moments. Validate predictions via UV-Vis spectroscopy (λ_max) and cyclic voltammetry. Discrepancies >0.2 eV may arise from solvent effects not modeled in gas-phase calculations .
Q. How can discrepancies in NMR chemical shifts between synthesized batches be systematically analyzed?
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted boronic acid or Pd residues).
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl₃).
- DFT validation : Compare experimental shifts with theoretical values to identify stereochemical impurities .
Q. What strategies enable selective functionalization of the pyrrole ring while preserving the carboxylic acid group?
- Electrophilic substitution : Use mild nitration (HNO₃/AcOH) at low temperatures to avoid decarboxylation.
- Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions with protected intermediates .
Q. How can researchers evaluate the compound’s potential bioactivity, and what assays are recommended for initial screening?
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Anti-inflammatory activity : Measure IL-6 inhibition using LPS-stimulated macrophage models (see IL6 mRNA suppression in related pyrrole derivatives) .
Q. What are the challenges in scaling up synthesis, and how can reaction conditions be adjusted for reproducibility?
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% to minimize costs.
- Workup optimization : Replace column chromatography with acid-base extraction for large-scale purification.
- Batch monitoring : Use in-situ FTIR to track reaction progress and intermediate stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
